3-(4-Fluorophenyl)prop-2-enehydrazide
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Overview
Description
3-(4-Fluorophenyl)prop-2-enehydrazide is an organic compound with the molecular formula C9H9FN2O. It is a derivative of hydrazide and contains a fluorophenyl group, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the fluorine atom in the phenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-enehydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-Fluorobenzaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-enehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)prop-2-enehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-enehydrazide
- 3-(4-Bromophenyl)prop-2-enehydrazide
- 3-(4-Methylphenyl)prop-2-enehydrazide
Uniqueness
3-(4-Fluorophenyl)prop-2-enehydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity, stability, and potential biological activity compared to its analogs with different substituents.
Properties
CAS No. |
105959-04-4 |
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Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H9FN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-6H,11H2,(H,12,13) |
InChI Key |
RUOIVVPQQMLFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NN)F |
Origin of Product |
United States |
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